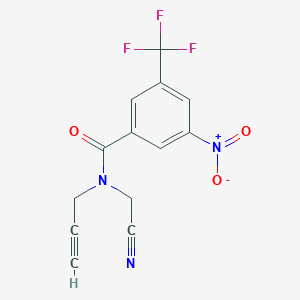
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a nitro group, and a cyanomethyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through electrophilic substitution reactions. The cyanomethyl and prop-2-yn-1-yl groups are then introduced via nucleophilic substitution reactions.
Nitration: The benzene derivative is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Trifluoromethylation: The nitrobenzene derivative undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Cyanomethylation: The trifluoromethylated nitrobenzene is reacted with cyanomethyl anion sources, such as sodium cyanomethylide, under basic conditions.
Propargylation: Finally, the compound is treated with propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base like potassium carbonate (K2CO3) to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and trifluoromethylation steps, as well as the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various alkyl or aryl groups depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for the development of new pharmaceuticals. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the nitro group can be reduced to an amine, providing a handle for further functionalization in drug design.
Industry
In the materials science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its unique structural features make it a candidate for the development of novel polymers or as a building block in the fabrication of molecular devices.
作用机制
The mechanism by which N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide exerts its effects depends on its application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
N-(cyanomethyl)-3-nitrobenzamide: Lacks the trifluoromethyl and prop-2-yn-1-yl groups, resulting in different chemical properties and reactivity.
N-(prop-2-yn-1-yl)-3-nitrobenzamide:
3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide: Lacks the cyanomethyl group, which may influence its chemical behavior and applications.
Uniqueness
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The trifluoromethyl group enhances metabolic stability, the nitro group provides a site for reduction, and the cyanomethyl and prop-2-yn-1-yl groups offer handles for further chemical modifications.
This compound’s unique structural features make it a valuable tool in various fields of scientific research, from organic synthesis to medicinal chemistry and materials science.
属性
IUPAC Name |
N-(cyanomethyl)-3-nitro-N-prop-2-ynyl-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c1-2-4-18(5-3-17)12(20)9-6-10(13(14,15)16)8-11(7-9)19(21)22/h1,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYKCTWSGAEZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














